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Compound of Interest

Compound Name: Pkc-IN-1

Cat. No.: B1139413 Get Quote

Executive Summary
PKC-IN-1 (CAS: 1046787-18-1) is a potent, ATP-competitive small molecule inhibitor exhibiting

high selectivity for conventional Protein Kinase C (cPKC) isoforms.[1] Unlike pan-PKC

inhibitors (e.g., Staurosporine) or broad-spectrum bisindolylmaleimides, PKC-IN-1
demonstrates a distinct selectivity profile favoring PKC

and PKC

over novel (nPKC) and atypical (aPKC) isoforms.

This guide provides an objective technical comparison of PKC-IN-1 against industry-standard

alternatives, detailing its kinase selectivity profile, cross-reactivity risks, and validated

experimental protocols for verifying target engagement.

Compound Profile & Mechanism
PKC-IN-1 functions by binding to the ATP-binding pocket of the kinase catalytic domain. Its

chemical scaffold (a pyrazole/pyridine derivative) is distinct from the staurosporine analogs,

contributing to its refined selectivity profile.

CAS Number: 1046787-18-1[1][2][3][4][5][6][7]

Mechanism: ATP-competitive, Reversible[1][6][8]
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Primary Targets: PKC

, PKC

I, PKC

II

Secondary Targets: PKC

, PKC

Mechanistic Selectivity Map
The following diagram illustrates the inhibitory potency gradient of PKC-IN-1 across the PKC

superfamily.

Figure 1: PKC-IN-1 Potency Gradient (IC50)
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Caption: Figure 1. Hierarchical inhibition profile of PKC-IN-1. Thicker arrows indicate stronger

potency (lower IC50).

Comparative Analysis: PKC-IN-1 vs. Alternatives
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Selecting the right inhibitor requires balancing potency with isoform specificity. The table below

contrasts PKC-IN-1 with Sotrastaurin (a potent pan-PKC inhibitor) and Enzastaurin (PKC

-selective).

Table 1: Kinase Selectivity Benchmark (IC50 Values)
Feature PKC-IN-1

Sotrastaurin

(AEB071)
Enzastaurin Staurosporine

Primary Class cPKC Selective Pan-PKC
PKC

Selective
Pan-Kinase

PKC

(cPKC)
2.3 nM 0.95 - 2.1 nM ~20 - 60 nM < 5 nM

PKC

(cPKC)
~8.0 nM 0.64 - 2.0 nM ~6 nM < 5 nM

PKC

(nPKC)
25.6 nM 0.22 - 1.0 nM > 100 nM < 5 nM

PKC

(nPKC)
808 nM 3.2 - 6.0 nM > 1000 nM < 10 nM

Selectivity Note

High selectivity

for

over

.

Hits PKC

extremely hard

(Novel isoform).

Moderate

potency, highly

-selective.

No selectivity;

toxic reference

control.

Key Liability
Potential AGC

kinase overlap.

GSK3

inhibition.[8]

Lower cellular

potency.

Broad off-target

effects.

Key Insight: Use PKC-IN-1 when you need to inhibit classical isoforms (

) while sparing the novel PKC
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isoform. If your study requires complete blockade of T-cell activation via PKC

, Sotrastaurin is the superior choice due to its sub-nanomolar affinity for PKC

.

Cross-Reactivity & Off-Target Assessment
While PKC-IN-1 is selective within the PKC family, ATP-competitive inhibitors often cross-react

with structurally similar kinases.

Intra-Family Selectivity (The "Safe" Zone)
PKC-IN-1 exhibits a >100-fold selectivity window for PKC

(2.3 nM) over PKC

(808 nM). This allows for the dissection of cPKC vs. nPKC signaling pathways in complex
cellular models.

Inter-Family Cross-Reactivity (The Risk Zone)
Researchers should control for the following potential off-targets common to this chemical

class:

AGC Kinase Family: Due to homology in the catalytic cleft, check for inhibition of PKA, AKT,

and S6K.

GSK3

: A frequent off-target for PKC inhibitors. While Sotrastaurin is known to hit GSK3

, PKC-IN-1's pyrazole scaffold may offer a different profile, but validation is recommended.

Aurora Kinases: Morphological profiling data suggests PKC-IN-1 does not significantly inhibit

Aurora kinases, distinguishing it from other broad-spectrum inhibitors.

Validated Experimental Protocols
To ensure data integrity, use these self-validating protocols to confirm PKC-IN-1 activity and

selectivity in your specific model.
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Protocol A: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of cPKC activity without affecting nPKC pathways.

Cell Culture: Seed cells (e.g., HeLa or Jurkat) at

cells/mL.

Starvation: Serum-starve for 4-12 hours to reduce basal kinase activity.

Inhibitor Treatment:

Treat with PKC-IN-1 (Dose titration: 10 nM, 100 nM, 1 µM) for 1 hour.

Control: DMSO vehicle.

Comparator: Sotrastaurin (100 nM).

Stimulation: Activate PKC with PMA (Phorbol 12-myristate 13-acetate) at 20-50 ng/mL for 15-

30 minutes.

Lysis & Blotting: Lyse cells in RIPA buffer containing phosphatase inhibitors.

Readout Targets:

cPKC Activity Marker: Phospho-MARCKS (Ser152/156) or Phospho-PKC substrates (motif

antibody).

Specificity Control: Monitor Phospho-AKT (Ser473) to rule out off-target AKT inhibition.

Protocol B: In Vitro Selectivity Workflow
The following workflow outlines the logic for validating selectivity using recombinant kinases.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1139413?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Experimental Validation Workflow
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Caption: Figure 2. Step-by-step logic for validating PKC-IN-1 selectivity in vitro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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